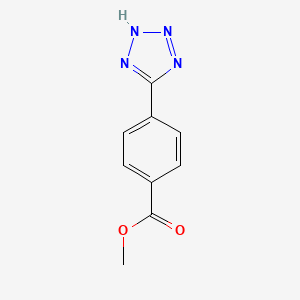

Methyl 4-(1H-tetrazol-5-yl)benzoate

説明

Alternative Chemical Designations and Registry Numbers

This compound is recognized by multiple synonyms and registry identifiers across chemical databases:

Table 2: Alternative Names and Identifiers

The CAS Registry Number 82544-82-9 is universally accepted for unambiguous identification. Additional identifiers include:

- EC Number : Not formally assigned.

- Beilstein Registry : Not applicable for non-polycyclic structures.

- DrugBank Accession : Not classified as a therapeutic agent.

Molecular Formula and Mass Spectrometry Data

The molecular formula C₉H₈N₄O₂ corresponds to a molecular weight of 204.19 g/mol . High-resolution mass spectrometry (HRMS) confirms the monoisotopic mass as 204.0647 Da .

Table 3: Mass Spectrometry Fragmentation Patterns

| m/z Ratio | Fragment Ion | Proposed Structure | Source |

|---|---|---|---|

| 204.06 | [M]⁺ | Intact molecular ion | |

| 149.02 | C₇H₅O₂⁺ (benzoate fragment) | Benzoyl ion | |

| 76.03 | C₂H₂N₃⁺ | Protonated tetrazole |

Key spectral characteristics :

- ESI-MS (positive mode) : Dominant molecular ion peak at m/z 205.07 ([M+H]⁺).

- IR spectroscopy : Strong absorption bands at 1720 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (tetrazole ring vibration).

- ¹³C NMR : Signals at δ 167.8 ppm (ester carbonyl), 148.2 ppm (tetrazole C-5), and 52.1 ppm (methoxy group).

Isotopic abundance :

- M+1 : 10.2% (¹³C and ¹⁵N contributions).

- M+2 : 0.9% (primarily ¹⁸O from ester group).

特性

IUPAC Name |

methyl 4-(2H-tetrazol-5-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c1-15-9(14)7-4-2-6(3-5-7)8-10-12-13-11-8/h2-5H,1H3,(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBKWLHIPINYCIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80634847 | |

| Record name | Methyl 4-(2H-tetrazol-5-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82544-82-9 | |

| Record name | Methyl 4-(2H-tetrazol-5-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-(2H-1,2,3,4-tetrazol-5-yl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

Tetrazole Ring Formation via Azide Cyclization

One of the most established methods for synthesizing methyl 4-(1H-tetrazol-5-yl)benzoate involves the cyclization of a nitrile precursor with sodium azide under acidic or mildly acidic conditions. The key steps include:

- Starting Material : 4-cyanobenzoic acid or its methyl ester derivative.

- Reagents : Sodium azide (NaN3) and ammonium chloride (NH4Cl).

- Solvent : Dimethylformamide (DMF) is commonly used due to its high boiling point and ability to dissolve both organic and inorganic reagents.

- Reaction Conditions : The mixture is heated at elevated temperatures (typically 80–130 °C) to promote the [3+2] cycloaddition reaction forming the tetrazole ring.

- Workup : After completion, the reaction mixture is acidified (e.g., with dilute HCl) to protonate the tetrazole nitrogen and precipitate the product.

- Purification : The crude product is purified by recrystallization or chromatographic methods.

This approach is widely used both in laboratory and industrial settings due to its straightforwardness and relatively high yields.

| Parameter | Details |

|---|---|

| Starting material | 4-cyanobenzoic acid or methyl ester |

| Azide source | Sodium azide (NaN3) |

| Acid catalyst | Ammonium chloride (NH4Cl) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 80–130 °C |

| Reaction time | Several hours (typically 6–24 h) |

| Workup | Acidification with HCl |

| Purification | Recrystallization or chromatography |

Esterification of 4-(1H-tetrazol-5-yl)benzoic Acid

Alternatively, this compound can be prepared by esterification of the corresponding 4-(1H-tetrazol-5-yl)benzoic acid:

- Starting Material : 4-(1H-tetrazol-5-yl)benzoic acid.

- Reagents : Methanol and an acid catalyst such as sulfuric acid or hydrochloric acid.

- Conditions : Refluxing the acid in methanol with acid catalyst for several hours.

- Purification : The ester product is isolated by solvent removal and recrystallization.

This method is often employed when the tetrazole-substituted acid is available or synthesized first.

Industrial Scale Considerations

- Large-scale synthesis typically follows the azide cyclization route due to scalability.

- Reaction parameters are optimized for yield, purity, and safety.

- Purification often involves crystallization steps and may include chromatographic techniques to achieve pharmaceutical or research-grade purity.

Detailed Research Findings and Comparative Analysis

| Method | Advantages | Limitations | Typical Yield (%) | References |

|---|---|---|---|---|

| Azide Cyclization of 4-cyanobenzoic acid | Straightforward, high regioselectivity, scalable | Requires handling of sodium azide (toxic), elevated temperature | 70–85% | |

| Esterification of 4-(1H-tetrazol-5-yl)benzoic acid | Mild conditions, simple reagents | Requires prior synthesis of acid precursor | 60–80% |

Reaction Mechanism Overview

- The azide ion attacks the nitrile carbon of 4-cyanobenzoic acid or its ester, forming an intermediate tetrazoline ring.

- Rearrangement and protonation lead to the formation of the aromatic tetrazole ring.

- Acidification ensures the tetrazole is in its protonated form, facilitating isolation.

Purification and Characterization

- Purification Methods : Recrystallization from solvents such as ethanol, methanol, or ethyl acetate; column chromatography may be used for higher purity.

- Characterization Techniques : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are standard.

- Crystallography : X-ray crystallography can confirm the tetrazole ring formation and substitution pattern.

Summary Table of Preparation Methods

| Step | Azide Cyclization Route | Esterification Route |

|---|---|---|

| Starting Material | 4-cyanobenzoic acid or methyl ester | 4-(1H-tetrazol-5-yl)benzoic acid |

| Key Reagents | Sodium azide, ammonium chloride | Methanol, acid catalyst (H2SO4 or HCl) |

| Solvent | DMF | Methanol |

| Temperature | 80–130 °C | Reflux (~65 °C) |

| Reaction Time | 6–24 hours | Several hours |

| Purification | Acidification, recrystallization, chromatography | Solvent removal, recrystallization |

| Typical Yield | 70–85% | 60–80% |

| Scale | Laboratory and industrial | Laboratory |

化学反応の分析

Substitution Reactions

The tetrazole ring in Methyl 4-(1H-tetrazol-5-yl)benzoate can participate in nucleophilic substitution under basic conditions. This reactivity is consistent with tetrazole derivatives, where the nitrogen atoms serve as potential sites for nucleophilic attack.

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Nucleophilic Substitution | Nucleophiles (e.g., amines, thiols), basic conditions (e.g., K₂CO₃, DMF/DMSO) | Substituted tetrazole derivatives |

Mechanism : The tetrazole ring undergoes substitution via deprotonation of the nucleophile, followed by attack on the electrophilic nitrogen. This is analogous to reactions observed in tetrazole-based multicomponent syntheses, such as the Ugi Tetrazole Four-Component Reaction (UT-4CR), where nucleophilic trapping of intermediates forms substituted tetrazoles .

Deprotonation and Functionalization

The tetrazole ring can undergo C–H deprotonation using strong bases like Grignard reagents (e.g., turbo Grignard reagents). This generates stabilized metalated intermediates, enabling subsequent functionalization.

Mechanism : Deprotonation occurs at the tetrazole’s acidic hydrogen, forming a metalated intermediate. Subsequent reactions with electrophiles (e.g., aldehydes) yield functionalized derivatives. For example, 1-(4-methoxybenzyl)-1H-tetrazol-5-yl derivatives were synthesized via this route .

Copper-Catalyzed Cycloaddition

While not directly demonstrated for this compound, analogous tetrazole derivatives participate in copper-catalyzed alkyne–azide cycloaddition (CuAAC) to form heterocyclic hybrids. This suggests potential reactivity under similar conditions.

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| CuAAC | Copper catalyst (e.g., CuSO₄), alkyne | Tetrazole-triazole hybrids |

Mechanism : The tetrazole’s azide-like reactivity enables cycloaddition with alkynes, forming stable triazole rings. For instance, six-component reactions involving tetrazoles and alkynes produce linked hybrids via sequential cycloaddition steps .

Hydrolysis of the Ester Group

The methyl ester in this compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. While not explicitly covered in the provided sources, this is a standard ester reactivity.

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Acidic/Basic Hydrolysis | HCl/H₂O or NaOH/H₂O | 4-(1H-tetrazol-5-yl)benzoic acid | General knowledge |

Oxidation and Reduction

The ester group and tetrazole ring may undergo oxidation (e.g., to carboxylic acid) or reduction (e.g., to alcohol), though specific examples for this compound are not detailed in the provided literature.

Key Research Findings

-

Substitution : Tetrazoles exhibit nucleophilic substitution under basic conditions, as demonstrated in multicomponent reactions .

-

Deprotonation : Grignard reagents enable selective C–H activation of tetrazoles, facilitating functionalization .

-

Cycloaddition : Tetrazoles participate in copper-catalyzed cycloadditions, forming complex heterocycles .

These reactions highlight the compound’s versatility in organic synthesis and medicinal chemistry applications.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Properties

Methyl 4-(1H-tetrazol-5-yl)benzoate exhibits notable antimicrobial activity, particularly against pathogens such as Mycobacterium tuberculosis. The tetrazole moiety mimics carboxylic acids, enhancing the compound's binding affinity to biological targets, which is crucial for its bioactivity .

Anticancer Activity

Recent studies have highlighted the potential of tetrazole derivatives, including this compound, as anticancer agents. Research indicates that compounds with similar structures can inhibit various cancer cell lines, showcasing significant cytotoxic effects. For instance, certain derivatives have demonstrated IC50 values below 1 µM against ovarian carcinoma and other cancers .

Antiparasitic Applications

The compound has been explored for its antiparasitic properties. Inhibitors targeting enzymes like hexokinase in Trypanosoma brucei have shown promise. The incorporation of tetrazole groups improves the efficacy of compounds against these parasites, suggesting a pathway for developing new treatments for diseases like sleeping sickness .

Pharmaceutical Applications

Drug Design and Development

The bioisosteric relationship of this compound with carboxylic acids and amides makes it an attractive candidate in drug design. Its ability to form hydrogen bonds with proteins enhances its potential as a lead compound in pharmaceutical research .

Chemical Probes

Due to its pharmacological properties, this compound can serve as a chemical probe in biological studies. Its interactions with biological macromolecules can be used to elucidate mechanisms of action and identify potential therapeutic targets .

Material Science Applications

The stability and unique chemical properties of this compound also make it relevant in material chemistry. The compound can be utilized in synthesizing new materials with specific functionalities, leveraging its reactivity and solubility characteristics.

作用機序

The mechanism of action of methyl 4-(1H-tetrazol-5-yl)benzoate is primarily attributed to the tetrazole moiety. Tetrazoles act as nonclassical bioisosteres of carboxylic acids, mimicking their electronic and spatial properties. This allows the compound to interact with biological targets, such as enzymes and receptors, in a similar manner to carboxylic acids. The tetrazole ring can form hydrogen bonds and participate in π-π stacking interactions, enhancing its binding affinity and specificity .

類似化合物との比較

Comparison with Similar Compounds

Below, Methyl 4-(1H-tetrazol-5-yl)benzoate is compared to structurally analogous compounds, focusing on molecular features, synthesis, and applications.

4-(1H-Tetrazol-5-yl)benzoic Acid Monohydrate

Molecular Formula : C₈H₆N₄O₂·H₂O (approximated)

Key Differences :

- Functional Group : Replaces the methyl ester with a carboxylic acid (–COOH), increasing polarity and hydrogen-bonding capacity.

- Solubility: The carboxylic acid group enhances water solubility compared to the ester derivative, though the monohydrate form may exhibit hygroscopicity .

- Applications : Used in crystallographic studies due to its stable crystal structure, which is critical for understanding supramolecular interactions .

Methyl 4-(1-Methyl-1H-pyrazol-5-yl)benzoate

Molecular Formula : C₁₂H₁₂N₂O₂ (calculated)

Key Differences :

- Heterocycle : Substitutes tetrazole with a pyrazole ring, reducing nitrogen content and acidity (pyrazole pKa ~14–16 vs. tetrazole pKa ~4–5).

- Synthesis : Likely synthesized via alkylation or cyclization methods distinct from tetrazole-forming reactions (e.g., hydrazine-based routes).

Methyl 4-(4-(1H-Tetrazol-5-yl)benzamido)benzoate

Molecular Formula : C₁₆H₁₃N₅O₃

Key Differences :

- Applications : Serves as a precursor for larger bioactive molecules, leveraging the amide linkage for targeted interactions in medicinal chemistry .

Comparative Data Table

Research Findings and Implications

Tetrazole vs. Carboxylic Acid : The bioisosteric replacement of carboxylic acids with tetrazoles (as in this compound) improves metabolic stability in pharmaceuticals while retaining similar acidity .

Synthetic Flexibility : The use of NaN₃ and L-proline in tetrazole synthesis (e.g., ) highlights the efficiency of [2+3] cycloadditions, contrasting with pyrazole syntheses that may require hydrazine derivatives .

Structural Modifications : Adding substituents like benzamido groups () or altering heterocycles () tailors physicochemical properties for specific applications, such as drug delivery or materials science.

生物活性

Methyl 4-(1H-tetrazol-5-yl)benzoate is an organic compound that has garnered attention due to its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article explores the compound's biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a benzoate ester linked to a tetrazole ring. Its molecular formula is , and it exhibits a molecular weight of approximately 208.18 g/mol. The presence of the tetrazole moiety is significant, as it mimics carboxylic acid functionalities, enhancing its bioactivity and binding affinity to biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Tetrazole derivatives are known to act as inhibitors in various enzymatic pathways. This compound may inhibit specific enzymes, affecting metabolic processes.

- Binding Interactions : The nitrogen atoms in the tetrazole ring facilitate hydrogen bonding with amino acids in proteins, enhancing the compound's binding affinity to biological macromolecules. These interactions are crucial for understanding its mechanism of action in biological systems .

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties, particularly against pathogens such as Mycobacterium tuberculosis .

Antimicrobial Properties

This compound has shown promising results against various microbial strains. Notably, it has been tested against:

| Pathogen | Activity Level |

|---|---|

| Mycobacterium tuberculosis | Significant |

| Other Gram-positive bacteria | Moderate |

The antimicrobial efficacy is believed to stem from its ability to disrupt cellular processes in target organisms.

Cytotoxicity and Cancer Research

Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. This property makes it a candidate for further investigation in cancer therapeutics.

Pharmacokinetics and Safety Profile

This compound is typically presented as white or light yellow crystals. Its pharmacokinetic profile indicates good solubility in organic solvents, which may enhance its bioavailability when formulated for therapeutic use. However, comprehensive toxicity studies are necessary to establish safety parameters for human use.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

- Synthesis Methodology : Various synthetic routes have been explored, including multicomponent reactions that yield high quantities of the compound suitable for biological testing .

- Binding Studies : Computational docking studies have revealed insights into the binding affinities of this compound with specific protein targets, indicating potential pathways for drug design.

- Comparative Analysis : Structural analogs have been evaluated alongside this compound to assess differences in biological activity, highlighting its unique properties within the tetrazole class.

Q & A

Q. What are the established synthetic routes for Methyl 4-(1H-tetrazol-5-yl)benzoate, and what key reaction conditions influence yield?

A common approach involves the esterification of 4-(1H-tetrazol-5-yl)benzoic acid using methanol under acidic catalysis (e.g., H₂SO₄) or coupling reactions with methyl halides. Alternatively, tetrazole rings can be introduced via [2+3] cycloaddition between nitriles and sodium azide, followed by esterification. Reaction conditions such as temperature (60–80°C), solvent polarity (e.g., DMF or THF), and catalyst choice significantly impact yield. Evidence from analogous methyl benzoate derivatives highlights the use of piperazine intermediates in multi-step syntheses .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

- ¹H NMR : Peaks for the methyl ester (~3.9 ppm, singlet) and aromatic protons (7.5–8.5 ppm) confirm the ester and benzene backbone. The tetrazole proton appears as a broad singlet (~13–14 ppm).

- LC-MS : Molecular ion peaks ([M+H]⁺ or [M−H]⁻) validate the molecular weight (C₉H₈N₄O₂: 220.07 g/mol).

- X-ray crystallography : Monoclinic crystal systems (e.g., P2₁/c space group) resolve bond lengths and angles, as seen in the hydrate form of the parent acid .

Q. What are the common applications of this compound in medicinal chemistry research?

The tetrazole moiety serves as a bioisostere for carboxylic acids, enhancing metabolic stability and receptor binding in drug candidates. It is utilized in angiotensin II receptor antagonist analogs (e.g., losartan derivatives) and as a building block for heterocyclic systems targeting GPCRs or ion channels .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate side reactions during tetrazole cycloaddition?

Side reactions (e.g., over-alkylation or hydrolysis) are minimized by controlling sodium azide stoichiometry, using anhydrous conditions, and selecting aprotic solvents. Microwave-assisted synthesis (100–120°C, 30 min) improves regioselectivity and reduces byproduct formation. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound .

Q. What challenges arise in reconciling discrepancies between theoretical and experimental spectral data for this compound?

Discrepancies in NMR shifts or melting points often stem from solvent effects, polymorphism, or residual impurities. For example, crystallographic data for 4-(1H-tetrazol-5-yl)benzoic acid monohydrate shows hydrogen bonding that may alter proton environments in solution. Researchers should cross-validate data using multiple techniques (e.g., FTIR for functional groups) and reference high-purity standards.

Q. How does the tetrazole ring influence the compound’s pharmacokinetic properties, and what assays are used to evaluate this?

The tetrazole’s acidity (pKa ~4.9) enhances solubility at physiological pH, while its planar structure improves membrane permeability. In vitro assays include:

Q. What strategies are effective in resolving low yields during esterification of 4-(1H-tetrazol-5-yl)benzoic acid?

Low yields often result from incomplete acid activation. Pre-activation with thionyl chloride (forming the acyl chloride) or use of coupling agents (e.g., DCC/DMAP) improves ester formation. Solvent-free conditions under microwave irradiation (50°C, 20 min) enhance efficiency .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution, identifying electrophilic sites at the ester carbonyl or tetrazole C5 position. Molecular docking (AutoDock Vina) predicts binding affinities to target proteins, guiding derivative design .

Q. What are the best practices for long-term storage to prevent hydrolysis of the methyl ester group?

Store under inert gas (N₂ or Ar) at −20°C in anhydrous DMSO or sealed desiccators with silica gel. Periodic LC-MS monitoring detects hydrolytic degradation to the free acid .

Q. How is this compound utilized in synthesizing complex heterocycles?

It acts as a precursor for quinoline derivatives via Friedländer annulation or Suzuki-Miyaura cross-coupling. For example, reaction with 2-aminobenzaldehyde derivatives yields tetrazole-functionalized quinolines, characterized by HRMS and ¹H NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。